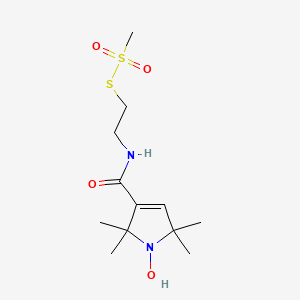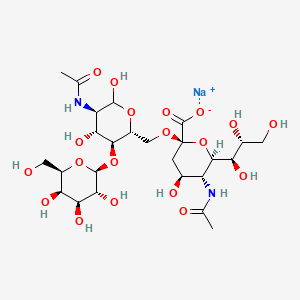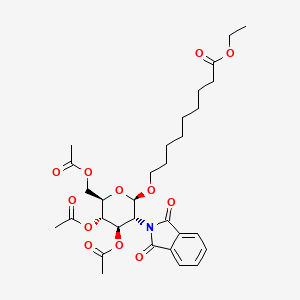
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” is a chemical compound of paramount significance in glycobiology . It has gained immense popularity due to its efficacy in glycoprotein research . Known for its high specificity and precision, this derivative of beta-galactosidase has paved the way for significant advancements in the field by serving as a powerful tool for the detection and modification of glycoproteins .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on C-glycoside mimetics, including those structurally related to the specified compound, focuses on the synthesis of potential inhibitors of carbohydrate processing enzymes. These compounds are crucial for developing treatments targeting metabolic and infectious diseases. For instance, the synthesis of different C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides has been explored for their potential inhibitory effects on carbohydrate processing enzymes. This research provides a foundation for understanding the synthetic pathways and potential applications of compounds like “(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” (Cipolla, La Ferla, & Nicotra, 1997).
Biological Activities and Applications
Derivatized D-glucans have garnered attention for their technological properties and biological activities, which are significant for pharmaceutical applications. Chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, and acetylation can enhance solubility and alter biological activities, including antioxidation and anticoagulation. This insight into D-glucans and their derivatives suggests that similarly structured compounds may also possess varied and significant biological activities with potential therapeutic applications (Kagimura et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is glycoproteins . Glycoproteins are proteins that have oligosaccharides or polysaccharides (collectively known as glycans) covalently attached to their polypeptide backbones. They play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Mode of Action
This compound is a derivative of beta-galactosidase . It interacts with its targets by serving as a powerful tool for the detection and modification of glycoproteins . The compound’s high specificity and precision have paved the way for significant advancements in the field of glycobiology .
Biochemical Pathways
The compound affects the biochemical pathways related to glycoprotein research . By interacting with glycoproteins, it influences the processes of cell-cell interaction, immune response, and pathogen recognition .
Result of Action
The compound’s action results in the detection and modification of glycoproteins . This has proven to be highly efficient, making it a widely acclaimed compound among researchers and a cornerstone of glycoprotein-related studies .
Eigenschaften
IUPAC Name |
ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILGRHVKAHOTM-CXYMUDLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747738 |
Source


|
| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside | |
CAS RN |
106445-23-2 |
Source


|
| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

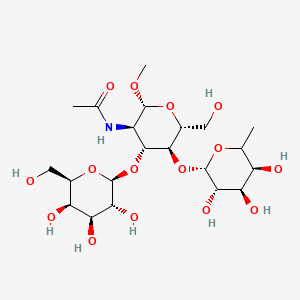
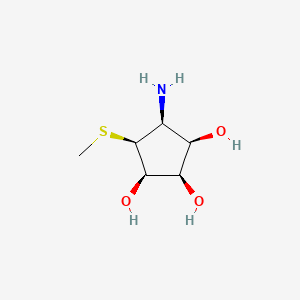

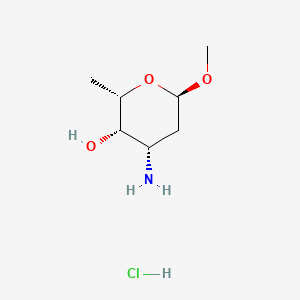
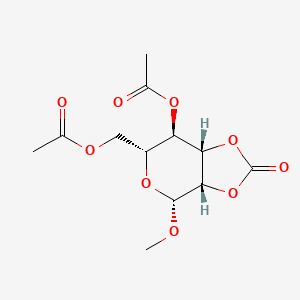

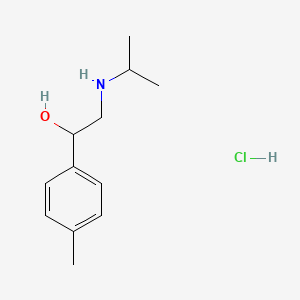
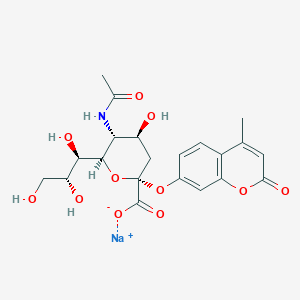
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)
